6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one
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Overview
Description
6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of chlorine and octafluorobutyl groups in the structure of this compound may enhance its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 6-chloro-4H-chromen-4-one, which can be obtained through the cyclization of appropriate precursors under acidic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: Binding to specific enzymes or receptors involved in biological processes, such as inflammation or cell proliferation.
Pathways: Modulating signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, to regulate gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4H-chromen-4-one: Lacks the octafluorobutyl group, which may result in different biological activities and chemical properties.
2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-chloro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one: Contains a shorter fluorinated alkyl chain, which may influence its chemical stability and biological effects.
Uniqueness
6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is unique due to the presence of both chlorine and octafluorobutyl groups, which may enhance its chemical stability, reactivity, and biological activity compared to similar compounds. The combination of these functional groups may also result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H5ClF8O2 |
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Molecular Weight |
380.62 g/mol |
IUPAC Name |
6-chloro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one |
InChI |
InChI=1S/C13H5ClF8O2/c14-5-1-2-8-6(3-5)7(23)4-9(24-8)11(17,18)13(21,22)12(19,20)10(15)16/h1-4,10H |
InChI Key |
JYUHJQGQPOLTRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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